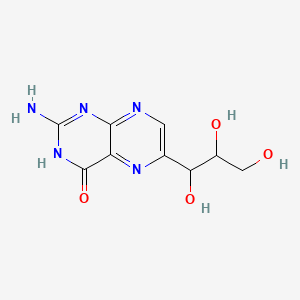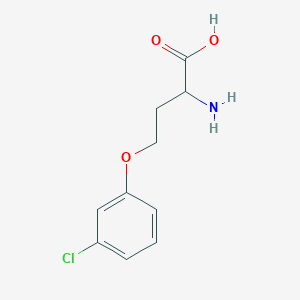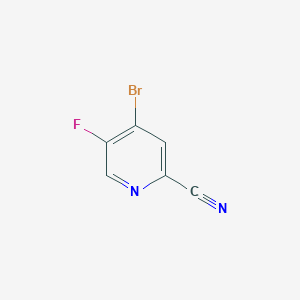
2-(4-(4-(Dimethylamino)phenyl)-1,3-butadienyl)-3-ethyl-naphtho(2,1-d)thiazolium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a naphthalene ring fused to a thiazole ring, and a butadienyl group substituted with a dimethylamino phenyl group. The perchlorate anion is associated with the cationic part of the molecule, contributing to its overall stability and reactivity.
準備方法
The synthesis of Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) can be achieved through various synthetic routes. One efficient method involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air . This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiazole ring or the butadienyl group.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives, including this compound, have shown potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents . The unique structure of this compound allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In industry, it may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Naphtho[2,1-d]thiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1) can be compared with other thiazole derivatives such as imidazo[2,1-b][1,3]thiazines . While both classes of compounds contain the thiazole ring, the presence of the naphthalene ring and the butadienyl group in Naphtho[2,1-d]thiazolium provides unique electronic and steric properties. This uniqueness can result in different biological activities and applications. Similar compounds include other naphtho[2,1-d]thiazole derivatives and imidazo[2,1-b][1,3]thiazines, which have been studied for their bioactive properties and potential therapeutic applications.
特性
分子式 |
C25H25ClN2O4S |
|---|---|
分子量 |
485.0 g/mol |
IUPAC名 |
4-[(1E,3E)-4-(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C25H25N2S.ClHO4/c1-4-27-23-18-15-20-10-6-7-11-22(20)25(23)28-24(27)12-8-5-9-19-13-16-21(17-14-19)26(2)3;2-1(3,4)5/h5-18H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
SWOWGYLXJPAFKA-UHFFFAOYSA-M |
異性体SMILES |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)/C=C/C=C/C4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O |
正規SMILES |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C=CC=CC4=CC=C(C=C4)N(C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)

![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)

![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)


